epi-Carboxy quinapril

Pharmaceutical quality control Pharmacopeial monograph Impurity specification

epi-Carboxy quinapril (CAS 103833-16-5) is chemically designated as (3R)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and is formally recognized as Quinapril EP Impurity G, also known as the Quinapril 3-Epimer. This compound is a specified diastereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor prodrug quinapril, arising from epimerization at the 3-position of the tetrahydroisoquinoline ring.

Molecular Formula C25H30N2O5
Molecular Weight 438.5 g/mol
CAS No. 103833-16-5
Cat. No. B12783575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Carboxy quinapril
CAS103833-16-5
Molecular FormulaC25H30N2O5
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
InChIInChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22+/m0/s1
InChIKeyJSDRRTOADPPCHY-BULFRSBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





epi-Carboxy Quinapril (Quinapril EP Impurity G, CAS 103833-16-5): Regulatory-Specified 3-Epimer Reference Standard for Quinapril API Quality Control


epi-Carboxy quinapril (CAS 103833-16-5) is chemically designated as (3R)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and is formally recognized as Quinapril EP Impurity G, also known as the Quinapril 3-Epimer [1]. This compound is a specified diastereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor prodrug quinapril, arising from epimerization at the 3-position of the tetrahydroisoquinoline ring . It is supplied as a highly characterized reference standard with detailed Certificates of Analysis compliant with regulatory guidelines, intended exclusively for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

Why a Generic Quinapril Impurity Standard Cannot Substitute for epi-Carboxy Quinapril (Impurity G) in Regulated Analytical Workflows


In-class quinapril impurity reference standards are not interchangeable because Impurity G co-elutes with Impurity H in the standard pharmacopeial Related Substances HPLC method (relative retention ≈ 0.9 for the combined G+H peak), requiring a dedicated Diastereoisomers method for individual quantification [1]. The British Pharmacopoeia 2025 explicitly mandates a minimum resolution of 1.5 between Impurity G and the quinapril parent peak in both analytical methods, underscoring the chromatographic stringency unique to this epimer [1]. Furthermore, Impurity G is subject to a tighter acceptance limit (0.15%) compared to major degradation products such as Impurity C (quinaprilat, 0.5%) and Impurity D (diketopiperazine, 0.5%), making accurate quantification with an authentic, fully characterized reference standard a regulatory necessity rather than an option [1].

Quantitative Differentiation Evidence for epi-Carboxy Quinapril (CAS 103833-16-5) Versus Closest Pharmacopeial Impurity Comparators


Pharmacopeial Acceptance Limit: Impurity G is Controlled at 0.15%, a 3.3-Fold Stricter Threshold than Major Hydrolysis and Cyclization Impurities

In the British Pharmacopoeia 2025 Diastereoisomers test, Impurity G (epi-carboxy quinapril) is individually limited to not more than 0.15 per cent (3× the area of reference solution a) [1]. By direct comparison within the same monograph, Impurity C (quinaprilat, the active diacid metabolite) and Impurity D (diketopiperazine, the primary cyclization degradant) are each permitted at not more than 0.5 per cent (5× reference area), while Impurity A is permitted at 0.3 per cent (3× reference area) [1]. This establishes a quantifiable 3.3-fold stricter control threshold for Impurity G relative to impurities C and D, and a 2-fold stricter threshold relative to Impurity A.

Pharmaceutical quality control Pharmacopeial monograph Impurity specification

Chromatographic Co-Elution with Impurity H: Impurity G Cannot Be Quantified Without a Dedicated Diastereoisomer Method and Authentic Reference Standard

In the BP 2025 Related Substances method, Impurity G co-elutes with Impurity H as a single unresolved peak at a relative retention time of approximately 0.9 relative to quinapril, and the monograph explicitly instructs analysts to 'disregard any peak due to impurities G + H' [1]. Quantification of Impurity G individually is only possible using the separate Diastereoisomers method, where Impurity G (RRT ≈ 0.9), Impurity H (RRT ≈ 1.2), and Impurity I (RRT ≈ 1.3) are baseline-resolved, with a minimum resolution of 1.5 required between Impurity G and the quinapril parent peak [1]. This creates a unique analytical dependency: without the authentic Impurity G reference standard, laboratories cannot establish system suitability, determine relative retention, or quantify this diastereoisomer in the mandated Diastereoisomers method.

HPLC method development Impurity profiling Co-elution

Resolution Criticality: Impurity G Elutes Closest to the Quinapril Parent Peak and Defines System Suitability in Two Separate Pharmacopeial Methods

The BP 2025 monograph imposes an identical minimum resolution requirement of 1.5 between Impurity G and the quinapril peak in both the Diastereoisomers method (RRT ≈ 0.9) and the Related Substances method (RRT ≈ 0.9 for G+H) [1]. Impurity G is the closest-eluting specified impurity to the quinapril parent peak in both methods, making it the resolution-limiting pair that governs method system suitability acceptance. In contrast, other specified impurities elute with substantially greater separation: Impurity A at RRT ≈ 0.1, Impurity C at RRT ≈ 0.3, Impurity D at RRT ≈ 0.4, and Impurity E at RRT ≈ 2.3 in the Related Substances method [1]. The Diastereoisomers method additionally requires a peak-to-valley ratio of minimum 2.0 for Impurity H, but the resolution criterion of 1.5 is specifically tied to Impurity G [1].

System suitability Chromatographic resolution Method validation

Structural Specificity: Impurity G is the (3R)-Epimer, Requiring Chiral Differentiation from Three Other Diastereoisomeric Impurities (H, I, and Quinapril Itself)

Impurity G is uniquely defined by its absolute configuration: (3R)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [1]. This distinguishes it from quinapril API, which has the (3S)-configuration, and from the three other specified diastereoisomers: Impurity H (3R, 1R-side chain), Impurity I (3S, 1R-side chain), and Impurity J (1R,3S-hydroxy). Among these, only Impurity G shares the (1S)-side chain configuration with quinapril while differing at the 3-position of the tetrahydroisoquinoline ring [1]. This minimal stereochemical difference (single-chiral-center inversion) explains why Impurity G exhibits the closest chromatographic retention to quinapril (RRT ≈ 0.9) and why it co-elutes with Impurity H in the Related Substances method, whereas Impurity I (RRT ≈ 1.3) and Impurity J are baseline-resolved.

Diastereoisomer Stereochemistry Chiral separation

Stability-Indicating Relevance: Epimerization to Impurity G is a Known Degradation Pathway Monitored During Forced Degradation and Stability Studies

Epimerization is a recognized degradation pathway for quinapril hydrochloride, alongside diketopiperazine (DKP) cyclization and hydrolysis, and is specifically monitored during stability testing of quinapril API and finished dosage forms [1]. The BP 2025 monograph designates Impurity G as a specified impurity, confirming that it is an identified, qualified degradation product requiring routine monitoring [1]. The monograph further provides a dedicated Diastereoisomers method precisely because Impurity G co-elutes with Impurity H in the standard Related Substances procedure, ensuring that epimerization is not masked by co-elution during stability studies [1]. Typical impurity profiles for quinapril API control individual known impurities in the range of 0.10 to 0.50% w/w, with stability testing focused on moisture-driven hydrolysis to DKP and epimer formation under acidic or basic conditions .

Forced degradation Stability testing Epimerization

Regulatory and Industrial Application Scenarios Requiring epi-Carboxy Quinapril (Quinapril EP Impurity G, CAS 103833-16-5)


ANDA and DMF Filing: Diastereoisomer Method Validation and System Suitability

For an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submission for generic quinapril hydrochloride, the BP/EP Diastereoisomers test must be validated as per ICH Q2(R1) guidelines. Impurity G is the resolution-critical component in this method (Rs ≥ 1.5 required against quinapril at RRT ≈ 0.9) [1]. The authentic Impurity G reference standard is required to establish relative retention time, confirm peak identity, determine the limit of detection (LOD) and limit of quantification (LOQ), and demonstrate method specificity against the closely eluting Impurity H (RRT ≈ 1.2) [1]. Without this specific standard, the Diastereoisomers method cannot be validated, and the ANDA/ DMF submission would be incomplete with respect to impurity control.

API Batch Release and Quality Control: Quantification of the 0.15% Limit for Impurity G

Routine quality control release testing of quinapril hydrochloride API batches requires quantification of Impurity G against the pharmacopeial limit of 0.15% (3× area of reference solution a) [1]. Because Impurity G co-elutes with Impurity H in the Related Substances method, QC laboratories must run the separate Diastereoisomers method for every batch, using Impurity G reference standard to prepare system suitability solution, identify the correct peak, and calculate impurity content against the 0.15% threshold [1]. The 3.3-fold stricter limit compared to Impurity C (quinaprilat, 0.5%) means that even low-level epimerization must be detected and quantified with high accuracy, making high-purity, well-characterized Impurity G essential for reliable batch disposition decisions.

Forced Degradation and Stability-Indicating Method Development Under ICH Q1A(R2)

During forced degradation studies of quinapril hydrochloride under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, epimerization to Impurity G is a known degradation pathway that must be monitored alongside hydrolysis (Impurity C) and cyclization (Impurity D) [1]. The Impurity G reference standard enables peak identification in stressed sample chromatograms, assessment of peak purity via diode-array detection, and demonstration that the analytical method is stability-indicating—a critical requirement for regulatory submissions [1]. Given that epimerization may occur at different rates under different pH and temperature conditions compared to DKP formation, having the authentic standard ensures that degradation mass balance is properly accounted for .

Pharmaceutical Reference Standard Qualification and CoA Generation for Secondary Standards

Contract research organizations and pharmaceutical quality control laboratories that prepare in-house secondary or working reference standards must qualify these against a primary pharmacopeial or fully characterized reference standard. Impurity G, as a specified impurity with a defined stereochemical identity, must be characterized by orthogonal techniques (HPLC-UV, LC-MS, 1H/13C NMR, and optical rotation) traceable to the BP/EP monograph specification [1]. Procuring a high-quality, fully characterized batch of epi-carboxy quinapril with a comprehensive Certificate of Analysis enables laboratories to establish traceability, assign purity values to secondary standards, and demonstrate compliance during regulatory inspections.

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